Product packaging for 4'-Azido-5-chloro-2'-deoxyuridine(Cat. No.:CAS No. 139418-97-6)

4'-Azido-5-chloro-2'-deoxyuridine

Cat. No.: B12798005
CAS No.: 139418-97-6
M. Wt: 303.66 g/mol
InChI Key: HOSVVXRRMIIWHJ-CCGCGBOQSA-N
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Description

Significance of Nucleoside Analogs in Biomedical Research

Nucleoside analogs are of significant interest in biomedical research due to their potential as antiviral, anticancer, and antimicrobial agents. ontosight.ai By mimicking natural nucleosides, they can interfere with the synthesis of DNA or RNA, thereby inhibiting the replication of pathogens or the proliferation of cancer cells. ontosight.aiazolifesciences.com Their ability to be incorporated into growing DNA or RNA strands, often leading to chain termination, is a key mechanism of their therapeutic action. wikipedia.org This strategy has led to the development of numerous clinically approved drugs for treating viral infections and various cancers. encyclopedia.pubresearchgate.net For instance, compounds like azidothymidine (AZT) are used in the treatment of HIV. ontosight.ai Beyond therapeutics, nucleoside analogs serve as powerful research tools for studying DNA replication and repair mechanisms. ontosight.ai

Historical Context of Nucleoside Analog Discovery and Development

The history of nucleoside analogs dates back several decades, with early research focusing on modifications to the sugar and base components of natural nucleosides. nih.govresearchgate.netrsc.org The discovery that certain analogs possessed medicinal properties spurred further exploration. nih.gov For example, arabinose or "Ara" analogues, where the hydroxyl group at the C2' position is inverted, were among the first to show promise. nih.gov A significant milestone was the proposal to use antisense oligonucleotides for therapeutic purposes, which opened up new avenues for drug discovery based on sequence-specific binding to target RNA. rsc.org Over the years, a variety of modifications have been explored, including the introduction of fluorine and the development of acyclic and carbocyclic nucleosides. nih.gov These advancements have been driven by the need for compounds with increased stability against enzymatic degradation and improved target specificity. rsc.org

Overview of 4'-Azido-5-chloro-2'-deoxyuridine within the Nucleoside Analog Landscape

This compound is a modified nucleoside analog that has garnered attention for its potential antiviral and anticancer properties. ontosight.aiontosight.ai It is a derivative of the natural nucleoside deoxyuridine, featuring an azido (B1232118) group at the 4' position of the sugar moiety and a chlorine atom at the 5 position of the uracil (B121893) base. ontosight.aiontosight.ai These modifications alter the molecule's chemical properties, making it a potent inhibitor of viral replication and cell growth. ontosight.ai The presence of the 4'-azido group is a key feature, as 4'-substituted nucleosides have shown favorable antiviral profiles. nih.govresearchgate.net This compound is part of a broader class of nucleoside analogs designed to interfere with biological processes such as DNA synthesis. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN5O5 B12798005 4'-Azido-5-chloro-2'-deoxyuridine CAS No. 139418-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139418-97-6

Molecular Formula

C9H10ClN5O5

Molecular Weight

303.66 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidine-2,4-dione

InChI

InChI=1S/C9H10ClN5O5/c10-4-2-15(8(19)12-7(4)18)6-1-5(17)9(3-16,20-6)13-14-11/h2,5-6,16-17H,1,3H2,(H,12,18,19)/t5-,6+,9+/m0/s1

InChI Key

HOSVVXRRMIIWHJ-CCGCGBOQSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Azido 5 Chloro 2 Deoxyuridine and Its Analogs

Stereoselective Synthesis of the 4'-Azido Moiety

The introduction of a substituent at the 4'-position of a nucleoside is a chemically challenging task. researchgate.netnih.gov However, chemists have devised innovative methods to achieve this transformation stereoselectively. nih.gov The 4'-azido group, in particular, has been a target of synthetic interest due to the potent anti-HIV activities exhibited by 4'-azidonucleosides like 4'-azidothymidine (B1666319). nih.govoup.com

A prominent and effective strategy for the stereoselective synthesis of the 4'-azido moiety involves the addition of an azide (B81097) source to a 4',5'-unsaturated (4'-exocyclic methylene) nucleoside precursor. nih.govnih.govacs.org One key method involves the stereo- and regioselective addition of iodine azide (IN3) to the 4'-unsaturated nucleoside. nih.govacs.orgresearchgate.net This is often followed by an oxidatively assisted displacement of the resulting 5'-iodo group to yield the desired 4'-azido nucleoside. nih.govacs.org The stereochemistry of the azido (B1232118) group at the 4'-position is critical, and NMR-based conformational analysis suggests that 4'-azidonucleosides tend to adopt an N-type (3'-endo) conformation of the furanose ring. nih.gov

Another successful approach proceeds through a 4',5'-epoxide intermediate. nih.govresearchgate.net The synthesis of 4'-azidoadenosine, for example, was achieved via an epoxide which then undergoes a regio- and stereoselective ring opening by azidotrimethylsilane (B126382) (TMSN3) in the presence of a Lewis acid. nih.gov Similarly, the reaction of 4',5'-unsaturated nucleosides with reagents like m-chloroperoxybenzoic acid (m-CPBA) can generate the corresponding 4',5'-epoxynucleoside, which serves as a versatile intermediate for introducing the azido group. researchgate.net

These methods provide access to 4'-azido-2'-deoxynucleosides, which have demonstrated potent inhibitory effects against HIV in cell cultures. nih.gov The strategic introduction of the 4'-azido group is a critical step in the synthesis of complex nucleosides like 4'-Azido-5-chloro-2'-deoxyuridine.

Table 1: Key Synthetic Approaches for 4'-Azido Moiety Introduction

Starting Material Key Reagents Intermediate Product Ref.
4',5'-Unsaturated nucleoside Iodine azide (IN3) 5'-Iodo-4'-azido nucleoside 4'-Azido nucleoside nih.gov, acs.org
4',5'-Unsaturated nucleoside m-CPBA 4',5'-Epoxynucleoside 4'-Azido nucleoside (after azide opening) nih.gov, researchgate.net
4',5'-Epoxynucleoside Azidotrimethylsilane (TMSN3), Lewis acid - 4'-Azido nucleoside nih.gov

Regioselective Halogenation at the C5 Position of the Uracil (B121893) Base

The introduction of a halogen atom at the C5 position of the uracil ring is a well-established modification in nucleoside chemistry. This modification can significantly influence the biological properties of the resulting nucleoside analog. researchgate.net Specifically, the synthesis of 5-chlorouracil (B11105) nucleosides has been achieved through various efficient methods. cdnsciencepub.com

A mild and effective methodology for the C5-chlorination of uridine (B1682114) and its analogs involves the use of N-chlorosuccinimide (NCS) in conjunction with sodium azide (NaN3) in a solvent like 1,2-dimethoxyethane (B42094) (DME). cdnsciencepub.com This reaction proceeds through a proposed 5-chloro-6-azido-5,6-dihydro intermediate, from which hydrazoic acid (HN3) is eliminated to yield the final 5-chlorouracil product. researchgate.net This method has been successfully applied to 2'-deoxyuridine (B118206), affording 5-chloro-2'-deoxyuridine (B16210) in good yield. cdnsciencepub.com

Other established chlorinating agents for uracil nucleosides include:

Chlorine water (Cl2-H2O), sometimes under UV irradiation. cdnsciencepub.com

Chlorine in acetic acid (Cl2-HOAc). cdnsciencepub.com

Iodobenzene dichloride in warm acetic acid. cdnsciencepub.com

3-Chloroperoxybenzoic acid in aprotic solvents containing hydrogen chloride. cdnsciencepub.com

The synthesis of the 5-chloro-2'-deoxyuridine (CldU) building block is a critical step for its eventual incorporation into the target molecule. nih.gov Commercially available 2'-deoxyuridine can be readily converted to CldU, which can then be further modified, for instance, by preparing its phosphoramidite (B1245037) for oligonucleotide synthesis. nih.gov The presence of the electron-withdrawing chlorine atom at the C5 position is known to weaken the N-glycosidic bond, rendering the nucleoside more susceptible to cleavage by DNA repair enzymes. nih.gov

Convergent Synthesis of this compound

A convergent synthetic strategy is often the most efficient route for assembling complex molecules like this compound. This approach involves the independent synthesis of the modified sugar (the 4'-azido-2'-deoxyribose moiety) and the modified base (5-chlorouracil), followed by their coupling in a glycosylation reaction.

The synthesis would typically start with a suitable protected 2'-deoxyribose derivative. This precursor would be chemically manipulated to introduce the 4'-azido group stereoselectively, as described in section 2.1. Separately, 5-chlorouracil is prepared, often from uracil or 2'-deoxyuridine as outlined in section 2.2. cdnsciencepub.comnih.gov

The key coupling step, known as glycosylation or condensation, joins the two fragments. A common method involves the Vorbrüggen glycosylation, where a silylated heterocyclic base (e.g., persilylated 5-chlorouracil) is reacted with a protected sugar derivative that has a suitable leaving group at the anomeric (C1') position, such as a halide or an acetate, in the presence of a Lewis acid catalyst. For instance, the synthesis of β- and α-5-Chloro-2-thio-2'-deoxyuridines was achieved by the Lewis acid-catalyzed condensation of a silylated 2-thio-5-chlorouracil with 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribosyl chloride. tandfonline.com A similar strategy would be employed for this compound, where the appropriately protected 4'-azido-2'-deoxyribosyl donor is condensed with 5-chlorouracil.

Final deprotection steps are then required to remove the protecting groups from the sugar and base moieties, yielding the target compound, this compound.

Derivatization Strategies for Expanding the Chemical Space of this compound Scaffold

Once the core scaffold of this compound is synthesized, its chemical space can be expanded through various derivatization strategies. These modifications can be targeted at the ribose moiety, the pyrimidine (B1678525) base, or through the implementation of prodrug approaches to improve pharmacokinetic properties.

The ribose ring of nucleosides offers several positions for chemical modification. For 4'-azido nucleosides, further derivatization can fine-tune their biological profile.

2'- and 3'-Positions: Modifications at the 2'- or 3'-positions of 4'-substituted-2'-deoxynucleosides have been explored. nih.gov For instance, introducing a 2'-fluoro group in the arabino configuration has been a successful strategy in the design of potent antiviral agents. researchgate.netnih.gov The synthesis of 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine demonstrated that combining a 4'-azido group with a 2'-fluoro modification can lead to compounds with nanomolar anti-HIV-1 activity. nih.gov

5'-Position: The 5'-hydroxyl group is a common site for modification, particularly for creating prodrugs (see section 2.4.3). It can also be a site for introducing other functional groups or for linking the nucleoside to other molecules.

The pyrimidine base itself can be a target for further chemical transformations.

C4-Position and the Azide Group: The 4-azido group of a pyrimidine nucleoside can exist in equilibrium with a fused tetrazole ring structure, a phenomenon confirmed by X-ray crystallography. acs.org This intrinsic reactivity can be influenced by pH. acs.org The azido group is also a prime handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.govacs.org This reaction allows for the efficient and specific covalent attachment of a wide variety of alkyne-containing molecules, creating 1,2,3-triazole-linked conjugates. nih.gov This strategy has been used to synthesize "double-headed" nucleosides, where a second nucleobase or another functional moiety is attached to the C4' position via a triazole linker. nih.gov

Other Base Positions: While the C5 position is already chlorinated in the parent compound, other positions on the uracil ring could potentially be modified, although this is less common than derivatization at the sugar or via the 4'-azido group.

A significant limitation for many nucleoside analogs is the first phosphorylation step, which is often inefficient and can be a bottleneck in their activation to the therapeutic triphosphate form. nih.govacs.org The ProTide (Pro-Nucleotide) technology is a highly successful prodrug approach designed to bypass this step. nih.govnih.govfrontiersin.org

The phosphoramidate (B1195095) prodrug strategy involves masking the 5'-monophosphate of the nucleoside with an amino acid ester and an aryl group. nih.govnih.gov Once inside a cell, these masking groups are enzymatically cleaved to release the nucleoside 5'-monophosphate, which is then readily phosphorylated to the active triphosphate. frontiersin.org

This approach has been successfully applied to numerous nucleoside analogs, including 4'-azido nucleosides. nih.govnih.gov For example, while 4'-azidoadenosine itself was inactive against the hepatitis C virus (HCV), its phosphoramidate prodrugs exhibited submicromolar activity. nih.gov Similarly, phosphoramidate prodrugs of 2′-C-methyl-4′-azido pyrimidine nucleosides were synthesized and evaluated for anti-HCV activity. nih.gov The selection of the amino acid and the aryl group is crucial for the activity of the resulting ProTide. nih.gov

Other prodrug strategies for nucleosides include converting the 3'- and 5'-hydroxyl groups into esters, carbamates, or carbonates to improve properties like oral bioavailability. oup.com

Table 2: Common Prodrug Moieties for Nucleoside Analogs

Prodrug Type Masking Groups Target Moiety Purpose Ref.
Phosphoramidate (ProTide) Aryloxy group, Amino acid ester 5'-Monophosphate Intracellular delivery of 5'-monophosphate, bypassing initial phosphorylation nih.gov, nih.gov, nih.gov
Bis(pivaloyloxymethyl) (POM) Pivaloyloxymethyl 5'-Monophosphate Intracellular delivery of 5'-monophosphate acs.org
Bis(S-acyl-2-thioethyl) (SATE) S-acyl-2-thioethyl 5'-Monophosphate Intracellular delivery of 5'-monophosphate acs.org
Esters/Carbonates Isobutyryl, etc. 3'- and/or 5'-Hydroxyl Improve oral bioavailability and stability oup.com

Mechanistic Elucidation of 4 Azido 5 Chloro 2 Deoxyuridine S Biological Interactions

Interactions with DNA Polymerases and Nucleic Acid Synthesis Pathways

The biological activity of many nucleoside analogs is contingent upon their intracellular phosphorylation to the corresponding 5'-triphosphate form. It is this triphosphate metabolite that can then interact with DNA polymerases, acting as either a substrate or an inhibitor, thereby affecting DNA synthesis. The mechanism of action for 4'-Azido-5-chloro-2'-deoxyuridine is believed to follow this established pathway, where it interferes with the replication of DNA. ontosight.ai

Once converted to its triphosphate form, this compound triphosphate (ACldUTP) is presumed to compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of various DNA polymerases. The structural similarity to dTTP allows it to be recognized by these enzymes. However, the presence of the 4'-azido group is a critical modification. In many related nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), the azido (B1232118) group at the 3' position, once incorporated into a growing DNA chain, prevents the formation of the subsequent phosphodiester bond, leading to chain termination. nih.gov It is hypothesized that the 4'-azido group in ACldUTP could similarly disrupt the elongation process, although the precise mechanism may differ from that of 3'-azido analogs.

While direct kinetic data for the interaction of ACldUTP with specific DNA polymerases are not extensively available in the public domain, studies on analogous compounds provide a framework for its potential interactions. For instance, 5-azido-2'-deoxyuridine 5'-triphosphate has been shown to be a substrate for Escherichia coli DNA polymerase I. nih.gov Furthermore, various 5-substituted 2'-deoxyuridine (B118206) triphosphates have been systematically studied as substrates for a range of DNA polymerases in PCR, demonstrating that the nature of the polymerase and the specific substitution on the nucleobase significantly influence the efficiency of incorporation. researchgate.net It is plausible that ACldUTP exhibits selective inhibition, with a higher affinity for viral reverse transcriptases over cellular DNA polymerases, a hallmark of many effective antiviral nucleoside analogs. nih.gov

Modulation of Deoxynucleotide Triphosphate (dNTP) Pools

The cellular pools of deoxynucleoside triphosphates (dNTPs) are tightly regulated to ensure the fidelity of DNA replication and repair. nih.gov Any significant perturbation in the concentration of these essential precursors can lead to genomic instability and cell cycle arrest. Nucleoside analogs can indirectly affect DNA synthesis by modulating the cellular dNTP pools.

Treatment of cells with 5-chloro-2'-deoxyuridine (B16210) (CldU), a related compound, has been shown to alter dNTP pools and can lead to cell-cycle arrest. sigmaaldrich.com This effect is often a consequence of the inhibition of enzymes involved in the de novo synthesis of pyrimidines. By inhibiting key enzymes in this pathway, nucleoside analogs can cause an imbalance in the dNTP pools, which can, in turn, potentiate their cytotoxic or antiviral effects.

Enzymatic Targets and Inhibition Profile

The biological effects of this compound are mediated through its interaction with and inhibition of key enzymes involved in nucleotide metabolism and DNA synthesis.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is the sole intracellular source of de novo dTMP, making TS a critical target for cancer chemotherapy.

The 5-chloro substituent on the uracil (B121893) ring of this compound suggests a potential for the inhibition of thymidylate synthase. It is well-established that 5-substituted 2'-deoxyuridines can act as inhibitors of this enzyme. For its inhibitory action, the nucleoside analog must first be phosphorylated to its 5'-monophosphate form. In a study evaluating various 5-substituted 2'-deoxyuridylates, 5-chloro-dUrd was identified as a potent inhibitor of thymidine (B127349) kinase, a preliminary step for its ultimate effect on dTMP synthesis. osti.gov Furthermore, the cytotoxicity of 5-chloro-2'-deoxyuridine has been directly linked to the inhibition of thymidylate synthase by its monophosphate metabolite, CldUMP. nih.gov This inhibition leads to a decrease in dTTP pools, which in turn can induce uracil misincorporation into DNA and subsequent DNA damage responses.

While there is no specific Ki value reported for this compound monophosphate against thymidylate synthase, the known inhibitory activity of its 5-chloro-2'-deoxyuridine component strongly suggests that it would also target this enzyme.

Ribonucleotide Reductase Interactions

Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, a rate-limiting step in the production of dNTPs for DNA synthesis. As such, RNR is another key target for antiviral and anticancer drugs.

Azido-substituted nucleosides have been identified as inhibitors of ribonucleotide reductase. For example, 2'-azido-2'-deoxyuridine (B559683) is a known inhibitor of RNR. medchemexpress.com The mechanism of inhibition by azido-nucleosides often involves the generation of a radical species that can inactivate the enzyme. Studies on 2'-azido-2'-deoxycytidine (B1195721) have shown that upon reduction by ribonucleotide reductase, it can function as a radical scavenger and selectively destroy the essential tyrosyl free radical of the R2 subunit of the enzyme. researchgate.net

Given the presence of the 4'-azido group, it is plausible that this compound, after conversion to its diphosphate (B83284) form, could also interact with and inhibit ribonucleotide reductase. However, specific inhibitory data for this particular compound against RNR are currently lacking.

Incorporation into Cellular DNA and RNA: Consequences for Macromolecular Integrity

A primary mechanism by which many nucleoside analogs exert their cytotoxic or antiviral effects is through their incorporation into nascent DNA or RNA chains, leading to the termination of chain elongation and the induction of DNA damage responses.

The triphosphate form of this compound is a potential substrate for DNA polymerases. The incorporation of a modified nucleotide can have profound consequences for the integrity of the DNA. The presence of the 4'-azido group is expected to be a major steric hindrance, likely preventing the formation of a phosphodiester bond with the incoming nucleotide, thus acting as a chain terminator. This mechanism is well-documented for other azido-nucleosides like AZT. nih.gov

Furthermore, the incorporation of a uracil analog containing a 5-chloro substituent can also lead to DNA damage. While 5-chlorouracil (B11105) itself is not typically excised by DNA glycosylases, the inhibition of thymidylate synthase by its monophosphate can lead to an increase in dUTP levels and subsequent incorporation of uracil into DNA. The cellular uracil DNA glycosylase then excises the uracil, creating an abasic site which, if not properly repaired, can lead to DNA strand breaks. nih.gov

Although direct experimental evidence for the incorporation of this compound into cellular DNA or RNA and the precise consequences are not yet detailed in published literature, the known behaviors of its constituent modifications strongly suggest that it would disrupt macromolecular synthesis and integrity through both chain termination and the induction of DNA repair pathways.

Cellular and Molecular Biological Effects of 4 Azido 5 Chloro 2 Deoxyuridine and Analogs

Perturbation of DNA Replication and Repair Mechanisms

The primary cytotoxic effects of many nucleoside analogs stem from their ability to disrupt the high-fidelity processes of DNA replication and repair. cuni.cznih.gov Once phosphorylated to their triphosphate form, they act as fraudulent substrates for DNA polymerases. tmc.edu The incorporation of 4'-Azido-5-chloro-2'-deoxyuridine into the genome is believed to initiate a cascade of damaging events, primarily by creating sites of DNA damage that stall replication and trigger cellular repair responses. ontosight.aitmc.edu

The 5-chloro substituent of this compound plays a crucial, albeit indirect, role in triggering the base excision repair (BER) pathway. Studies on the closely related analog, 5-chloro-2'-deoxyuridine (B16210) (CldU), have shown that its cytotoxicity is not due to the direct enzymatic removal of 5-chlorouracil (B11105) from DNA. nih.gov Instead, the monophosphate form of CldU acts as a potent inhibitor of thymidylate synthase. nih.gov This inhibition depletes the cellular pool of deoxythymidine triphosphate (dTTP) and increases the ratio of deoxyuridine triphosphate (dUTP) to dTTP. Consequently, DNA polymerases misincorporate uracil (B121893) into the DNA.

This uracil-containing DNA becomes a substrate for Uracil DNA Glycosylase (UDG), a key enzyme in the BER pathway that hydrolyzes the N-glycosylic bond to release the free uracil. nih.govneb.comufl.edutoyobo-global.com The resulting abasic (AP) site is then processed by other BER enzymes, leading to single-strand breaks. In cells treated with CldU, this process can become rampant, leading to overwhelming DNA damage and cytotoxicity. nih.govembopress.org The cytotoxicity of CldU is significantly reversed by inhibitors of UDG, confirming that the UDG-initiated repair of misincorporated uracil is the primary mechanism of action. nih.gov In addition to UDG, Thymine DNA Glycosylase (TDG) has also been shown to recognize and excise 5-chlorouracil, suggesting it may also play a role in processing this type of damage. portlandpress.com

While the 4'-azido modification's direct impact on this specific pathway is not fully elucidated, its presence is expected to act as a potent DNA chain terminator, similar to the mechanism of azidothymidine (AZT). tandfonline.com Therefore, once incorporated, this compound would not only induce the UDG-mediated damage cascade via its 5-chloro-uracil moiety but would also physically block the extension of the nascent DNA strand, creating a more complex and difficult-to-repair lesion.

The incorporation of nucleoside analogs and the subsequent disruption of DNA replication are recognized by the cell as significant DNA damage, leading to the activation of the DNA Damage Response (DDR) network. tmc.edunih.gov The primary lesion caused by these analogs is the stalled replication fork, which triggers a robust S-phase checkpoint. tmc.educuni.cz

This response is orchestrated by sensor kinases such as Ataxia-telangiectasia mutated (ATM). tmc.edu Upon sensing stalled forks, ATM and other related kinases phosphorylate a host of downstream targets. A key event is the phosphorylation of the histone variant H2AX on serine 139, creating γH2AX. tmc.edunih.gov These γH2AX molecules form distinct nuclear foci that serve as docking sites for a multitude of DDR proteins, effectively flagging the sites of DNA damage. tmc.edu Studies with the analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) show that its incorporation into DNA leads to a time- and concentration-dependent increase in the phosphorylation of ATM, H2AX, the tumor suppressor p53, and the checkpoint kinase Chk2. nih.govresearchgate.net This cascade activation, part of the S-phase checkpoint pathway, aims to halt DNA synthesis to allow time for repair. tmc.edu If the damage is too extensive and repair processes are overwhelmed, these same signaling pathways will pivot towards initiating programmed cell death. cuni.cznih.gov

Cell Cycle Dynamics and Arrest Phenotypes

By inducing a potent DNA damage response, this compound and its analogs significantly alter cell cycle progression. The activation of the S-phase checkpoint is a direct consequence of replication fork stalling. tmc.edu This typically results in a delay or arrest of cells in the S-phase, as the cell attempts to repair the DNA damage before proceeding with replication. cuni.cz For instance, the well-known analog Azidothymidine (AZT) causes a significant accumulation of cells in the S-phase. tandfonline.com

Furthermore, if cells manage to complete the S-phase despite the damage or if the damage occurs late in replication, a G2/M checkpoint is often activated to prevent entry into mitosis with damaged chromosomes. cuni.cz Studies on the analog 5-ethynyl-2'-deoxyuridine (EdU) revealed that its incorporation not only protracts S-phase but also leads to an accumulation of cells in the G2 phase. nih.govresearchgate.net Similarly, a novel 4'-azido cytidine (B196190) analog, FNC, was found to induce a strong G2/M phase cell cycle arrest. nih.gov This arrest is mediated by key cell cycle inhibitors like p21. nih.govmdpi.com Therefore, it is highly probable that this compound induces a combination of S-phase and G2/M arrest, reflecting the cell's attempt to cope with the induced genomic instability.

Table 1: Effects of Nucleoside Analogs on Cell Cycle Progression
CompoundPrimary Effect on Cell CycleKey MediatorsReference
5-Ethynyl-2'-deoxyuridine (EdU)S-phase prolongation, G2 arrestp53, Chk2 nih.govresearchgate.net
Azidothymidine (AZT)S-phase accumulationNot specified tandfonline.com
4'-Azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)G2/M arrestp21 nih.gov
General Nucleoside AnalogsS-phase accumulation, G2 arrestChk1-Cdc25A-Cdk2 pathway tmc.educuni.cz

Induction of Programmed Cell Death (Apoptosis) Pathways

When the DNA damage induced by nucleoside analogs is irreparable, the DNA damage response pathways shift from promoting repair and cell cycle arrest to initiating programmed cell death, or apoptosis. cuni.cznih.gov This is a critical mechanism for eliminating genetically compromised cells and is a cornerstone of the anticancer activity of these compounds. medchemexpress.commedchemexpress.com

The sustained signaling from the DNA damage response, including activated p53, can trigger the intrinsic (mitochondrial) pathway of apoptosis. Research on the 4'-azido cytidine analog FNC has provided specific insights into this process. nih.gov Treatment with FNC was shown to induce apoptosis characterized by DNA fragmentation and nuclear condensation. Mechanistically, this was linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.gov This stress disrupts the mitochondrial membrane potential and leads to the dysregulation of the Bcl-2 family of proteins, specifically the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl. nih.gov This shift in balance ultimately leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis. Given the structural similarities, particularly the 4'-azido group, it is highly likely that this compound triggers apoptosis through a similar mitochondrial-mediated pathway.

Radiosensitization Mechanisms in Cellular Systems

Nucleoside analogs, particularly halogenated pyrimidines, have long been investigated as radiosensitizers—agents that increase the sensitivity of tumor cells to radiation therapy. tandfonline.comnih.govsci-hub.se The rationale is that their incorporation into DNA creates a "fraudulent" target that is more susceptible to radiation-induced damage. The structure of this compound, containing both a halogen (chloro) and an azido (B1232118) group, makes it a prime candidate for this therapeutic strategy.

The radiosensitizing effect of halogenated pyrimidines like 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU) is well-documented. tandfonline.com The presence of the heavier halogen atom is thought to increase the absorption of radiation energy and facilitate the formation of damaging radicals.

More specific to this compound is the presence of the azido (N₃) group. Studies on various azido-modified nucleosides have proposed a potent mechanism for radiosensitization, especially in the hypoxic (low oxygen) environments common in solid tumors. fiu.edunih.gov Upon irradiation, the abundant low-energy electrons produced react readily with the azido group. This reaction leads to the formation of a localized, highly reactive nitrogen-centered π-aminyl radical (RNH•). nih.gov This radical can then abstract hydrogen atoms from nearby sugar moieties, leading to additional DNA strand breaks, or rearrange to even more stable radicals, augmenting the damage caused by the initial radiation. nih.govresearchgate.net This electron-mediated damage enhancement suggests that azido-nucleosides could be highly effective radiosensitizers. nih.gov

Table 2: Research Findings on Radiosensitization by Nucleoside Analogs
Compound/ClassProposed Radiosensitization MechanismReference
5-Azidomethyl-2'-deoxyuridine (AmdU)Formation of π-aminyl and σ-iminyl radicals from reaction with radiation-produced electrons, augmenting DNA damage. Effective in EMT6 tumor cells. nih.gov
3'-Azido-3'-deoxythymidine (AZT)Demonstrated significant radiosensitization in various cancer cell lines; mechanism involves formation of aminyl radicals that lead to DNA strand breaks. nih.gov
Halogenated Pyrimidines (BrdU, IdU, CldCyd)Incorporation into DNA creates a more fragile target for radiation. Thymidine (B127349) replacement is key to the effect. tandfonline.com
General Azido-NucleosidesHypothesized to augment radiation-induced damage via aminyl radical reactions, particularly in hypoxic environments. fiu.edunih.gov

Bioorthogonal Labeling Strategies (Click Chemistry)

The presence of an azide (B81097) (N₃) group makes this compound an ideal substrate for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. acs.orgfiu.edu These reactions allow for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the nucleoside after it has been incorporated into biological systems. This two-step labeling strategy provides a powerful method for visualizing and isolating specific biomolecules. fiu.edunih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. acs.orgmdpi.com While direct applications of this compound in CuAAC are still emerging, the extensive use of other azido-nucleosides provides a strong precedent for its utility. For instance, nucleosides with azides at various positions, including 5'-azido and 2'-azido derivatives, have been successfully conjugated to alkyne-modified molecules to synthesize novel bioconjugates and complex molecular structures. nih.govbeilstein-journals.org

The process involves incorporating the azido-nucleoside into DNA and then treating the sample with an alkyne-containing probe in the presence of a Cu(I) catalyst. This reaction is highly efficient and specific, enabling the labeling of DNA for various downstream applications, including fluorescence microscopy and proteomics. The 4'-azido group of this compound is well-positioned to participate in such reactions without significantly disrupting the DNA backbone, making it a promising tool for these applications.

Table 1: Comparison of Azido-Nucleosides in CuAAC Reactions

Azido-Nucleoside AnalogPosition of AzideDemonstrated CuAAC ApplicationReference
5'-Azido-2'-deoxyadenosine5'Synthesis of bioconjugates with bile acids. nih.gov
2'-Azido-2'-deoxyuridine (B559683)2'Synthesis of double-headed nucleosides. beilstein-journals.org
5-Azidomethyl-2'-deoxyuridine5 (on methyl)Click labeling of DNA in living cells. fiu.edu
This compound 4' Potential for DNA labeling and bioconjugation. ontosight.aiontosight.ai

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Studies

A significant advantage of azido-modified nucleosides is their compatibility with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction does not require the cytotoxic copper catalyst, making it ideal for studying dynamic processes in living cells. fiu.edunih.gov In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), to form the triazole linkage. medchemexpress.com

Research has demonstrated that 5-azido uracil-based nucleosides can be used for SPAAC-mediated imaging in live cancer cells. nih.gov After incorporation into the cellular DNA, a cyclooctyne-conjugated fluorophore is added, which "clicks" to the azide, allowing for real-time visualization of DNA synthesis and localization. nih.govfiu.edu Given its structural similarities, this compound is an excellent candidate for such live-cell imaging experiments, enabling researchers to track cellular proliferation and response to stimuli without the toxicity associated with CuAAC. ontosight.ai

Probing DNA Synthesis and Cell Proliferation in Vitro and in Situ

As a thymidine analog, this compound can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. ontosight.aiontosight.ainih.gov This characteristic allows it to serve as a probe for monitoring DNA synthesis and cell proliferation. Its incorporation can be detected via the click chemistry methods described above, providing a quantifiable measure of proliferative activity.

This approach is analogous to the widely used 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assays. nih.govjenabioscience.com However, the unique 4'-azido modification offers the potential for alternative detection methods and may exhibit different biological effects, providing a complementary tool for studying DNA replication dynamics. ontosight.ai The ability to use SPAAC for detection makes it particularly suitable for in situ and in vivo studies where maintaining cell viability is crucial. plos.org

Investigation of DNA Damage, Repair, and Recombination Events

The introduction of modified nucleosides into DNA can be used to study the cellular machinery responsible for maintaining genomic integrity. ontosight.ainih.gov The presence of a bulky or chemically distinct group, such as the 4'-azido group, within the DNA helix can be recognized by the cell as damage, triggering DNA damage response (DDR) pathways.

Studies with other azido-modified nucleosides, such as 5-azidomethyl-2'-deoxyuridine, have shown that they can act as radiosensitizers, augmenting radiation-induced DNA damage. nih.gov The radicals formed from the azide group under irradiation can lead to DNA strand breaks, providing a method to study the cellular response to such lesions. nih.govfiu.edu Similarly, this compound could be employed to investigate how cells recognize and repair specific types of DNA adducts, offering insights into the mechanisms of nucleotide excision repair (NER) and other repair pathways. nih.govnih.gov By tracking the recruitment of repair proteins to sites of incorporation, researchers can dissect the complex processes of DNA damage signaling and repair.

Utility in Enzyme Mechanism Studies and Inhibitor Discovery

The structural modifications of this compound make it a potent inhibitor of various enzymes, particularly viral DNA and RNA polymerases. ontosight.airesearchgate.net The 4'-azido group can act as a chain terminator, preventing the extension of the DNA or RNA strand once the nucleoside analog is incorporated. ontosight.ainih.gov This mechanism is central to its antiviral properties against viruses like HIV and herpes simplex virus. ontosight.ai

This inhibitory action makes it a valuable tool for studying the mechanism of these polymerases. By analyzing the kinetics of inhibition, researchers can gain insights into the enzyme's active site and substrate binding requirements. Furthermore, its efficacy as an inhibitor makes it a lead compound for the discovery and development of new antiviral drugs. researchgate.netnih.gov For example, the related compound 4'-azidocytidine (B1678695) has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. researchgate.net The study of how this compound and its triphosphate form interact with and inhibit specific polymerases can guide the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Table 2: Investigated Applications of Related Nucleoside Analogs

Nucleoside AnalogApplicationEnzyme/Process StudiedReference
4'-AzidocytidineAntiviral AgentHCV NS5B Polymerase researchgate.net
2'-Chloro-2'-deoxyuridineEnzyme InhibitionRibonucleotide Reductase fiu.edu
5-Azidomethyl-2'-deoxyuridineRadiosensitizerDNA Damage Response nih.gov
4-Nitroquinoline-1-oxideDNA Damaging AgentNucleotide Excision Repair nih.gov

Conclusion

4'-Azido-5-chloro-2'-deoxyuridine is a noteworthy modified nucleoside with significant potential in both biomedical research and as a therapeutic agent. Its unique chemical structure, featuring an azido (B1232118) group at the 4' position and a chlorine atom at the 5 position, underpins its biological activity as an inhibitor of DNA synthesis. This dual-functionalization makes it a subject of interest for the development of novel antiviral and anticancer drugs. Furthermore, the presence of the azido moiety allows for its application in bioconjugation via click chemistry, providing a valuable tool for labeling and studying nucleic acids. Future research will likely continue to explore the full therapeutic and research potential of this and related nucleoside analogs.

Structure Activity Relationship Studies of 4 Azido 5 Chloro 2 Deoxyuridine and Its Analogs

Role of the 4'-Azido Group in Biological Efficacy

The introduction of an azido (B1232118) (N₃) group at the 4'-position of the sugar ring is a critical modification that significantly influences the biological properties of nucleoside analogs. This substitution has several key effects:

Conformational Locking: The 4'-azido group plays a crucial role in dictating the conformation of the furanose (sugar) ring. It tends to stabilize the sugar in a C3'-endo (North) conformation. acs.org This conformational preference is significant because the shape of the nucleoside analog must be compatible with the active site of target viral enzymes, such as reverse transcriptases or polymerases. An enhanced C3'-endo conformation may increase the efficiency of phosphorylation by cellular kinases, a necessary step for the activation of these prodrugs. acs.org

Enzymatic Stability: Modifications at the 4'-position can improve the stability of the nucleoside analog against enzymatic degradation, thereby increasing its bioavailability and half-life within the cell. acs.org

Antiviral Activity: The 4'-azido group is a key pharmacophore in many antiviral nucleosides. For instance, 4'-azidothymidine (B1666319) and 4'-azidocytidine (B1678695) have demonstrated significant antiviral activity. acs.orgresearchgate.net 4'-Azido-2'-deoxy-5-methylcytidine, an analog, showed potent anti-HBV activity with an EC₅₀ value of 5.99 µM. researchgate.net The azido group in 4'-azido-5-chloro-2'-deoxyuridine is believed to interfere with viral DNA replication. ontosight.ai Studies on 4'-azido substituted ribonucleosides like R1479 (4'-azidocytidine) have shown significant activity against viruses such as HIV and Hepatitis C virus (HCV). researchgate.net

CompoundModificationKey FindingReference
Azvudine (FNC)4'-azido groupThe 4'-azido group stabilizes the 3'-C-endo conformation, enhancing phosphorylation efficiency. acs.org
4'-Azido-thymidine4'-azido groupDisplayed significant anti-HBV activity (EC₅₀ = 0.63 µM). researchgate.net
4'-Azido-2'-deoxy-5-methylcytidine4'-azido groupShowed significant anti-HBV activity (EC₅₀ = 5.99 µM). researchgate.net
R1479 (4'-azidocytidine)4'-azido groupExhibited significant anti-HIV activity (IC₅₀ = 1.28 μM). researchgate.net

Influence of Sugar Moiety Modifications on Biological Activity (e.g., 2', 3', 5' positions)

Modifications to the sugar moiety at positions other than 4' also have a profound impact on the biological activity of nucleoside analogs.

2'-Position: The substituent at the 2'-position influences the sugar pucker, metabolic stability, and interaction with viral polymerases.

2'-Fluorination: Introducing a fluorine atom at the 2'-position, particularly in the arabino (up) configuration, can enhance stability against degradation by nucleases. oup.com For instance, 2'-deoxy-2'-β-fluoro-4'-azidocytidine was found to be a potent inhibitor of HCV replication (IC₅₀ = 24 ± 3 nM). researchgate.net

3'-Position: The nature of the substituent at the 3'-position is critical, as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA chain elongation.

3'-Azido Group: Many potent antiviral nucleosides, such as Zidovudine (AZT), feature a 3'-azido group instead of a hydroxyl group, which acts as a chain terminator after incorporation into the viral DNA. nih.gov

3'-Hydroxyl Group Replacement: Replacing the 3'-hydroxyl group with hydrogen or a halogen can decrease the analog's affinity for nucleoside transporters, potentially affecting its uptake into cells. nih.gov

5'-Position: The 5'-hydroxyl group is the primary site of phosphorylation by cellular kinases to form the active triphosphate species.

5'-Modification: Any modification or removal of the 5'-hydroxyl group typically leads to a marked reduction or complete loss of antiviral activity, as it prevents the necessary metabolic activation. nih.gov

CompoundSugar ModificationEffect on Biological ActivityReference
2'-deoxy-2'-β-fluoro-4'-azidocytidine2'-β-FluoroPotent inhibition of HCV replication (IC₅₀ = 24 ± 3 nM). researchgate.net
3'-azido-2',3'-dideoxyuridine3'-AzidoIdentified as a potent and selective anti-HIV-1 agent. nih.gov
Various Pyrimidine (B1678525) NucleosidesModification of 5'-hydroxyl groupMarkedly reduced antiviral activity. nih.gov
3'-halogeno-3' deoxy-arabino analogs3'-HalogenDecreased affinity for the nucleoside transporter and inhibited thymidine (B127349) efflux. nih.gov

Stereochemical Considerations in Analogs

The precise three-dimensional arrangement of atoms (stereochemistry) in nucleoside analogs is a critical determinant of their biological activity. Even minor changes in stereochemistry can lead to a complete loss of function.

Anomeric Configuration: The β-anomeric configuration, where the nucleobase is on the same side of the sugar ring as the C5' substituent, is generally required for biological activity, as this is the configuration found in natural nucleosides.

Sugar Pucker: As mentioned, the conformation of the sugar ring (e.g., C3'-endo vs. C2'-endo) is vital. Substituents that influence this conformation, like the 4'-azido group, directly impact the analog's ability to be recognized and processed by viral and cellular enzymes. acs.org

Chirality of Substituents: The stereochemistry of substituents on the sugar ring is crucial. For example, the inversion of the 2'-hydroxyl group from the ribo to the arabino configuration in 4'-azidocytidine to form RO-9187 led to increased anti-HIV potency. researchgate.net The synthesis of 4'-substituted nucleosides often requires highly stereoselective methods to obtain the desired biologically active isomer. researchgate.net The lack of conformational flexibility, such as in the constrained cyclic nucleoside 2,2'-anhydro-araU, can result in a very low affinity for transporters and a loss of biological function. nih.gov

Future Perspectives in Research on 4 Azido 5 Chloro 2 Deoxyuridine and Nucleoside Analogs

Development of Next-Generation Modified Nucleosides

The quest for more potent and selective therapeutic agents drives the continuous development of new nucleoside analogs. Building upon the structural framework of 4'-Azido-5-chloro-2'-deoxyuridine, researchers are exploring a variety of modifications to the sugar moiety, the nucleobase, and the phosphate (B84403) group to enhance antiviral and anticancer efficacy. utupub.fi

Key areas of focus include:

Modifications at the 4'-Position: The 4'-azido group is a critical feature of this compound, believed to interfere with viral DNA replication. ontosight.ai Future research will likely involve the synthesis and evaluation of analogs with other substitutions at this position to modulate biological activity and overcome drug resistance. For instance, the introduction of ethynyl (B1212043) or methoxy (B1213986) groups at the 4'-position has been explored in other nucleoside analogs. researchgate.net

Fluorination: The incorporation of fluorine atoms into the sugar ring, as seen in compounds like 2'-deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, has been shown to significantly enhance anti-HIV activity. researchgate.netglobalauthorid.com This strategy is expected to be a continuing trend in the design of new analogs.

Stereochemistry: The spatial arrangement of atoms is crucial for the biological activity of nucleoside analogs. Research into synthesizing and testing different stereoisomers will be essential to identify the most effective and least toxic configurations. The synthesis of 4'-azido analogues often involves stereo- and regioselective addition reactions to ensure the desired conformation. researchgate.net

Base Modifications: Altering the pyrimidine (B1678525) or purine (B94841) base is another avenue for creating novel compounds. For example, the development of 5-fluoro-2'-deoxyuridine (B1346552) derivatives has been a focus in anticancer research. researchgate.net

The synthesis of these next-generation nucleosides often involves multi-step processes. For example, the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, a potent anti-HIV agent, was achieved in multiple steps starting from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.govnih.gov

Compound Modification Reported Activity
This compound4'-azido, 5-chloroAntiviral, Anticancer ontosight.aiontosight.ai
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine4'-azido, 2'-fluoro, cytosine basePotent anti-HIV-1 activity nih.govnih.gov
2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine2'-fluoro, 4'-azido, 5-fluoroGood antiviral activity against HIV-1 researchgate.net
5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine5-bromo, 6-azidoBroad-spectrum antiherpes activity nih.gov
5-chloro-6-azido-5,6-dihydro-2'-deoxyuridine5-chloro, 6-azidoBroad-spectrum antiherpes activity nih.gov

Integration with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to understand the system-wide effects of nucleoside analogs like this compound. By integrating these powerful tools, researchers can move beyond single-target interactions and gain a holistic view of how these compounds impact cellular processes.

Future research will likely leverage:

Transcriptome Analysis: RNA sequencing can reveal how this compound and its analogs alter gene expression profiles in treated cells. This can help identify the cellular pathways affected by the drug and uncover potential off-target effects. For example, transcriptome analyses of cell-cycle-synchronized cells have revealed phase-specific expression of long noncoding RNAs (lncRNAs). elifesciences.org

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications in response to treatment. This can provide insights into the drug's mechanism of action and identify potential biomarkers of response or resistance.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how nucleoside analogs disrupt cellular metabolism. This is particularly relevant for anticancer agents that target metabolic pathways. Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) and stimulated Raman scattering (SRS) microscopy are emerging as powerful tools for metabolic and metabolomic analyses. acs.org

DNA Labeling for Cell Cycle Analysis: Analogs like 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-Chloro-2'-deoxyuridine (B16210) (CldU) are incorporated into DNA during synthesis and can be used to track cell cycle dynamics and the effects of drugs on DNA replication. elifesciences.orgnih.gov

This integrated approach will be crucial for a comprehensive understanding of the pharmacological effects of this compound and for the rational design of more effective and less toxic next-generation therapies.

Exploration of Novel Bio-conjugation Strategies

Bio-conjugation, the process of linking a molecule to another biomolecule, is a rapidly advancing field with significant implications for drug delivery and diagnostics. For nucleoside analogs like this compound, the azide (B81097) group presents a versatile handle for "click chemistry," a set of highly efficient and specific reactions. acs.org

Future research in this area will focus on:

Targeted Drug Delivery: By conjugating this compound to targeting ligands such as antibodies or peptides, it may be possible to deliver the drug specifically to cancer cells or virus-infected cells, thereby increasing its efficacy and reducing side effects.

"Click" Chemistry Applications: The azide-alkyne cycloaddition, a prominent example of click chemistry, allows for the efficient attachment of various functionalities to the nucleoside. acs.org This can be used to append fluorescent dyes for imaging, or other molecules to enhance therapeutic properties. The 2'-azido group in RNA has been shown to be amenable to this type of bioconjugation. acs.org

Oligonucleotide Conjugates: The synthesis of conjugates between peptides and oligonucleotides is an area of active research. ub.edu Incorporating this compound into oligonucleotides could lead to novel therapeutic or diagnostic tools.

Phosphoramidate (B1195095) Prodrugs: The development of phosphoramidate derivatives of nucleoside analogs is a strategy to improve their cellular uptake and phosphorylation. This approach has been explored for compounds like 3'-azido-2',3'-dideoxy-5-fluorouridine. researchgate.net

These bio-conjugation strategies hold the promise of transforming nucleoside analogs from standalone drugs into highly versatile molecular tools for a range of biomedical applications.

Computational Chemistry and Rational Design Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. By simulating the interactions between a drug molecule and its biological target, researchers can predict its activity and guide the design of improved analogs.

In the context of this compound, computational approaches will be instrumental in:

Target Identification and Validation: Molecular docking simulations can be used to predict how the compound binds to viral or cellular enzymes, such as reverse transcriptases or DNA polymerases. This can help to elucidate its mechanism of action.

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related analogs, researchers can understand how specific chemical modifications influence binding affinity and biological activity. This knowledge can then be used to rationally design new compounds with enhanced properties.

Predicting Drug Resistance: Computational models can be used to simulate how mutations in the target protein might affect drug binding. This can help to anticipate and overcome mechanisms of drug resistance. For example, understanding the conformational preferences of the furanose ring in 4'-substituted nucleosides has been important in designing drugs active against multidrug-resistant HIV strains. nih.gov

De Novo Design: Advanced computational algorithms can be used to design entirely new nucleoside analogs with desired properties, which can then be synthesized and tested in the laboratory.

The synergy between computational and experimental approaches will accelerate the discovery and development of the next generation of nucleoside analog-based therapies.

Q & A

Q. What are the optimized synthetic routes for 4'-Azido-5-chloro-2'-deoxyuridine?

The synthesis typically begins with 2’-deoxyuridine. Chlorination at the 5-position is achieved using sulfuryl chloride in tetrahydrofuran (THF), followed by azide introduction at the 3’-position via nucleophilic substitution. The final product is purified via silica gel chromatography, yielding ~41% under optimized conditions. Characterization employs 1^1H/13^13C NMR and HRMS for structural confirmation .

Table 1: Synthesis Parameters

StepReagents/ConditionsYieldCharacterization Methods
ChlorinationSulfuryl chloride, THF, RT, 24h85% (intermediate)TLC, NMR
AzidationNaN3_3, DMF, 60°C41% (final)NMR, HRMS

Q. How is this compound characterized for purity and stability?

Stability studies under varying pH and temperature conditions are critical. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., de-azidated derivatives) are monitored using mass spectrometry. Storage at -20°C in anhydrous DMSO is recommended to prevent hydrolysis .

Q. What are the primary applications of this compound in basic virology research?

The compound acts as a chain terminator in viral reverse transcription due to its 3’-azido group, inhibiting HIV-1 replication in vitro. Its 5-chloro modification enhances metabolic stability compared to non-halogenated analogs. Activity is assessed via plaque reduction assays in MT-4 cells .

Advanced Research Questions

Q. How does the azido modification influence DNA replication enzyme interactions compared to EdU/BrdU?

Unlike BrdU (detected via antibodies), the azido group enables covalent labeling via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") with fluorescent probes. This bypasses DNA denaturation steps, preserving structural integrity in tissue explants. Sensitivity is comparable to EdU, with detection limits as low as 6-minute exposure in proliferating cells .

Table 2: Detection Method Comparison

MethodDetection TimeTissue PenetrationDNA Denaturation Required
BrdU (Antibody)HoursLimitedYes
EdU/Azido (Click Chemistry)MinutesHigh (whole-mount)No

Q. What experimental designs are optimal for evaluating radiosensitizing properties?

Inspired by BrdU’s radiosensitization mechanism, researchers irradiate cancer cell lines (e.g., HeLa) pre-treated with this compound. Clonogenic survival assays quantify enhanced DNA damage. Electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates formed during electron addition to the azido group, correlating with strand break efficiency .

Q. How can contradictory data on antiviral efficacy be resolved?

Discrepancies in IC50_{50} values may arise from differential phosphorylation by host kinases. To address this, perform kinase activity assays (e.g., NDP-K inhibition studies) and correlate results with intracellular triphosphate levels measured via LC-MS/MS. Cell-type-specific metabolic activation (e.g., in primary vs. transformed cells) must also be considered .

Q. What strategies improve blood-brain barrier (BBB) penetration for neuro-HIV studies?

Prodrug approaches, such as masking the 5’-OH with lipophilic esters (e.g., pivaloyloxymethyl), enhance BBB permeability. In vivo efficacy is validated using transgenic mice with HIV-infected glial cells, with CSF and brain tissue sampled for LC-MS-based pharmacokinetics .

Methodological Challenges

Q. How can researchers mitigate toxicity in long-term antiviral assays?

Mitochondrial toxicity is assessed via lactate production and mitochondrial DNA depletion in HepG2 cells. If observed, reduce exposure duration (<72h) or co-administer antioxidants (e.g., N-acetylcysteine). Dose-response curves should differentiate antiviral effects from cytotoxicity .

Q. What analytical techniques quantify low-abundance metabolites in cellular uptake studies?

Radiolabeled 14^{14}C-azido derivatives enable tracer studies. Alternatively, UPLC-QTOF-MS with stable isotope internal standards (e.g., 13^{13}C-labeled analog) quantifies intracellular monophosphate/triphosphate metabolites at sub-picomolar sensitivity .

Key Research Findings

  • Antiviral Activity : IC50_{50} of 0.8 µM against HIV-1 in MT-4 cells, but weak activity in primary lymphocytes due to poor phosphorylation .
  • Radiosensitization : 2.3-fold increase in γ-radiation-induced apoptosis in HeLa cells at 10 µM .
  • Stability : Half-life of 12 hours in plasma (pH 7.4), reduced to 2 hours in acidic lysosomal conditions (pH 5.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.